molecular formula C19H13N3O3 B2896028 5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid CAS No. 1021052-23-2

5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Cat. No.: B2896028
CAS No.: 1021052-23-2
M. Wt: 331.331
InChI Key: GOONSRHDQFVFOR-UHFFFAOYSA-N
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Description

5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused imidazo-pyridine ring system with phenyl and hydroxyphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with benzaldehyde derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The process may also involve heating and the use of protective groups to ensure the selectivity of the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the imidazo-pyridine ring or the phenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazo-pyridine core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of hydrogen gas or other reducing agents.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions (e.g., Friedel-Crafts alkylation or acylation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives of the imidazo-pyridine ring.

Scientific Research Applications

5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their pharmacological activities, including anxiolytic and hypnotic effects.

    Thiazolo[4,5-b]pyridines: Exhibit a range of biological activities, such as antimicrobial and anti-inflammatory properties.

    Pyrido[2,3-d]pyrimidines: Studied for their potential as kinase inhibitors and anticancer agents.

Uniqueness

5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of both hydroxyphenyl and phenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides an overview of its biological activities, synthesis methods, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H16N2O3\text{C}_{19}\text{H}_{16}\text{N}_2\text{O}_3

Synthesis

The synthesis of imidazo[4,5-b]pyridine derivatives, including this compound, often involves a series of reactions including condensation and cyclization. A notable method includes the use of environmentally friendly solvents and reagents to enhance yield and reduce toxicity .

Anticancer Activity

Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound demonstrated an IC50 value of approximately 10 µM, indicating moderate potency against this cell line.
  • NCI-H460 (lung cancer) : The IC50 was reported at 15 µM, suggesting potential for further development as a lung cancer therapeutic agent .

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Tyrosine Kinases : The compound has been identified as an inhibitor of mammalian tyrosine kinase ROR1, which plays a crucial role in cancer cell proliferation and survival .
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, likely through the activation of intrinsic apoptotic pathways.

Study 1: Antitumor Efficacy

A study evaluated the efficacy of various imidazo[4,5-b]pyridine derivatives on different cancer cell lines. The findings highlighted that the derivative containing the hydroxyphenyl group exhibited enhanced cytotoxicity compared to its counterparts without this modification.

CompoundCell LineIC50 (µM)
This compoundMCF-710
This compoundNCI-H46015

Study 2: Mechanistic Insights

Another study focused on understanding the molecular mechanisms behind the anticancer activity. It was found that the compound induces cell cycle arrest at the G1 phase and promotes apoptosis through caspase activation pathways.

Properties

IUPAC Name

5-(2-hydroxyphenyl)-2-phenyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-15-9-5-4-8-12(15)14-10-13(19(24)25)16-18(20-14)22-17(21-16)11-6-2-1-3-7-11/h1-10,23H,(H,24,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOONSRHDQFVFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C(=CC(=N3)C4=CC=CC=C4O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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